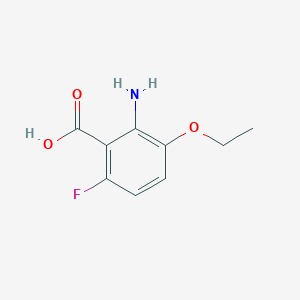

2-Amino-3-ethoxy-6-fluorobenzoic acid

描述

2-Amino-3-ethoxy-6-fluorobenzoic acid is a halogenated benzoic acid derivative characterized by an amino group at position 2, an ethoxy substituent at position 3, and a fluorine atom at position 4.

属性

IUPAC Name |

2-amino-3-ethoxy-6-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4H,2,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHSUMPJDVWQSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)F)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生化分析

Biochemical Properties

It is known that benzoic acid derivatives can participate in a variety of biochemical reactions. They can act as substrates for enzymes, interact with proteins, and form complexes with other biomolecules. The exact nature of these interactions depends on the specific structure of the benzoic acid derivative.

Cellular Effects

It is possible that this compound could influence cell function by interacting with cellular proteins or enzymes, affecting cell signaling pathways, altering gene expression, or influencing cellular metabolism.

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression.

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking.

Dosage Effects in Animal Models

There is currently no available information on how the effects of 2-Amino-3-ethoxy-6-fluorobenzoic acid vary with different dosages in animal models.

生物活性

2-Amino-3-ethoxy-6-fluorobenzoic acid (C10H12FNO3) is an aromatic compound characterized by a benzene ring with an amino group, an ethoxy group, and a fluorine atom. Its unique structure influences its biological activity, making it a compound of interest in medicinal chemistry, particularly for its potential applications in neuroleptic drugs and other therapeutic areas.

The compound features:

- Molecular Formula : C10H12FNO3

- Functional Groups : Amino, ethoxy, and carboxylic acid groups.

- Solubility : Enhanced solubility in organic solvents due to the presence of the ethoxy group.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Involving the reaction of 2-amino-6-fluorobenzoic acid methyl ester with (4-fluorophenyl) acetyl chloride in dichloromethane, yielding derivatives with neuroleptic activity.

- Fluorinated Derivatives : It is also used to synthesize fluorinated glucopyranoside derivatives, which have applications in medicinal chemistry.

Neuroleptic Activity

Research indicates that derivatives of this compound exhibit significant neuroleptic activity. This class of compounds is crucial in the treatment of psychiatric disorders such as schizophrenia. The compound's ability to interact with dopamine receptors contributes to its pharmacological profile.

Interaction Studies

Interaction studies with various biological targets are essential for understanding the pharmacological properties of this compound. Potential areas for investigation include:

- Dopamine Receptors : As a neuroleptic agent, its affinity for dopamine receptors can be assessed using radiolabeled ligand binding assays.

- EGFR Inhibition : Although primarily focused on other compounds, studies on inhibitors targeting the epidermal growth factor receptor (EGFR) suggest that structural similarities may allow for exploratory research into EGFR-related pathways .

Comparison with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Amino-5-bromo-3-fluorobenzoic acid | Contains bromine instead of ethoxy group | Moderate neuroleptic activity |

| 2-Amino-4-bromo-3-fluorobenzoic acid | Bromo substituent at a different position | Reduced efficacy compared to parent |

| 2-Amino-6-chloro-3-fluorobenzoic acid | Chlorine atom instead of ethoxy | Limited neuroleptic properties |

| 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid | Multiple halogen substitutions | Variable activity |

| 2-Amino-3-fluoro-4-methoxybenzoic acid | Methoxy group instead of ethoxy | Enhanced solubility, varied activity |

Case Studies

- Neuropharmacological Studies : A study examining the effects of similar compounds on animal models demonstrated that modifications in substituent groups significantly affect the neuroleptic efficacy and side effect profiles. The presence of an ethoxy group was associated with enhanced receptor binding affinity and reduced side effects compared to non-substituted analogs.

- In Vitro Assays : In vitro assays measuring the inhibition of dopamine receptor activity showed that derivatives closely related to this compound displayed promising results, indicating potential for development as therapeutic agents for treating mood disorders.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

6-Amino-3-ethoxy-2-fluoro-benzoic acid (CAS 1178813-12-1)

- Structural Differences: Amino and fluoro groups are transposed (amino at position 6, fluoro at position 2).

2-Amino-6-fluorobenzoic Acid (CAS 434-76-4)

- Structural Simplicity : Lacks the ethoxy group at position 3.

- Impact : The absence of the ethoxy substituent decreases lipophilicity, making this compound more water-soluble. This simplicity may also limit its utility in applications requiring hydrophobic interactions .

6-Amino-2-chloro-3-fluorobenzoic Acid (CAS 681459-97-2)

- Halogen Variation : Chlorine replaces the ethoxy group at position 2.

Functional Group Modifications

2-Amino-3-fluoro-6-methylbenzoic Acid (CAS 1039981-89-9)

- Substituent Change : Methyl group replaces ethoxy at position 3.

- However, its lower electron-donating capacity compared to ethoxy may diminish resonance stabilization .

2-(3-Fluoro-6-methylbenzoyl)benzoic Acid (CAS 342-45-0)

- Extended Aromatic System: Incorporates a benzoyl group instead of amino and ethoxy substituents.

Acidity and Solubility

- The ethoxy group in 2-amino-3-ethoxy-6-fluorobenzoic acid likely increases the compound’s lipophilicity (logP) compared to non-ethoxy analogs like 2-amino-6-fluorobenzoic acid. This property could influence its bioavailability in drug design .

- Halogenated derivatives (e.g., 6-amino-2-chloro-3-fluorobenzoic acid) exhibit lower pKa values due to electron-withdrawing halogens, enhancing solubility in basic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。